molecular formula C35H64FN2O8PS B1673559 Fosalvudine tidoxil CAS No. 763903-67-9

Fosalvudine tidoxil

Cat. No.: B1673559
CAS No.: 763903-67-9
M. Wt: 722.9 g/mol
InChI Key: JHXLLEDIXXOJQD-WELGVCPWSA-N
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Description

Fosalvudine tidoxil is a prodrug derived from the nucleoside reverse transcriptase inhibitor 3-deoxy-3-fluorothymidine (FLT; alovudine). It is primarily investigated for its potential use in treating human immunodeficiency virus (HIV) infections. This compound effectively inhibits resistant human immunodeficiency virus type 1, but its clinical development was halted due to bone marrow and liver toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosalvudine tidoxil is synthesized from 3-deoxy-3-fluorothymidine (FLT). The synthetic route involves the phosphorylation of FLT to produce this compound. The reaction conditions typically include the use of phosphorylating agents and solvents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Fosalvudine tidoxil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substituting agents (e.g., halogens). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce oxidized derivatives, while substitution reactions may yield halogenated derivatives .

Mechanism of Action

Fosalvudine tidoxil exerts its effects by inhibiting reverse transcriptase, an enzyme crucial for the replication of HIV. It is converted into its active form, 3-deoxy-3-fluorothymidine (FLT), which incorporates into the viral DNA and terminates its synthesis. This inhibition prevents the virus from replicating and spreading .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its prodrug nature, which allows for better bioavailability and reduced toxicity compared to its parent compound, alovudine. It also shows a different toxicity profile, with specific effects on mitochondrial DNA .

Properties

CAS No.

763903-67-9

Molecular Formula

C35H64FN2O8PS

Molecular Weight

722.9 g/mol

IUPAC Name

(2-decoxy-3-dodecylsulfanylpropyl) [(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C35H64FN2O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-48-28-30(43-22-20-18-16-13-11-9-7-5-2)26-44-47(41,42)45-27-32-31(36)24-33(46-32)38-25-29(3)34(39)37-35(38)40/h25,30-33H,4-24,26-28H2,1-3H3,(H,41,42)(H,37,39,40)/t30?,31-,32+,33+/m0/s1

InChI Key

JHXLLEDIXXOJQD-WELGVCPWSA-N

Isomeric SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)F)OCCCCCCCCCC

SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)F)OCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)F)OCCCCCCCCCC

Appearance

Solid powder

763903-67-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HDP-99.0003;  HDP-990003;  HDP 99.0003;  HDP 990003;  HDP99.0003;  HDP990003

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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